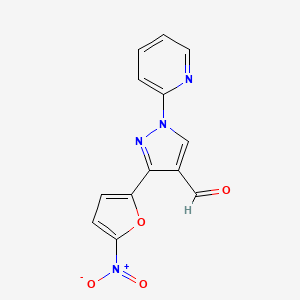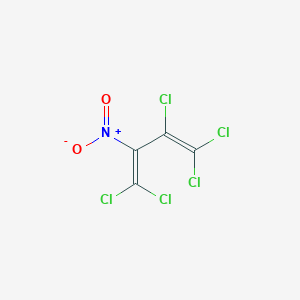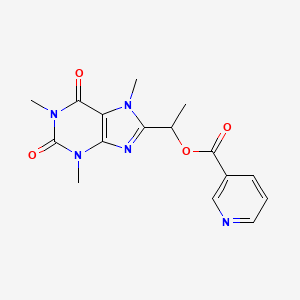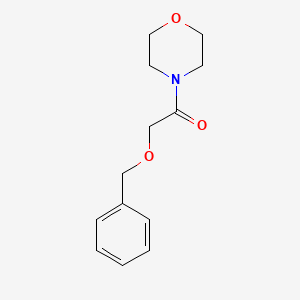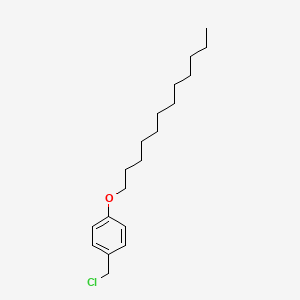
1-(Chloromethyl)-4-(dodecyloxy)benzene
Overview
Description
1-(Chloromethyl)-4-(dodecyloxy)benzene is an organic compound with the molecular formula C19H31ClO. It is a benzyl chloride derivative where the benzyl group is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-(dodecyloxy)benzene can be synthesized through several methods. One common method involves the reaction of 4-dodecyloxybenzyl alcohol with thionyl chloride in dichloromethane. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 4-dodecyloxybenzyl chloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.
Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.
Scientific Research Applications
1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: A simpler analogue without the dodecyloxy group.
4-Methoxybenzyl Chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Ethoxybenzyl Chloride: Contains an ethoxy group in place of the dodecyloxy group.
Uniqueness
1-(Chloromethyl)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and applications in material science and organic synthesis .
Properties
Molecular Formula |
C19H31ClO |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-(chloromethyl)-4-dodecoxybenzene |
InChI |
InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |
InChI Key |
RALHILXHPCKMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
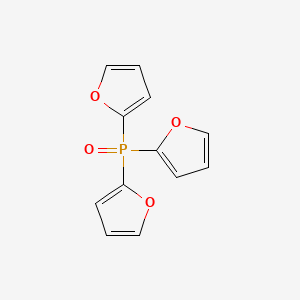
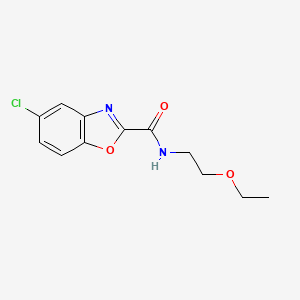
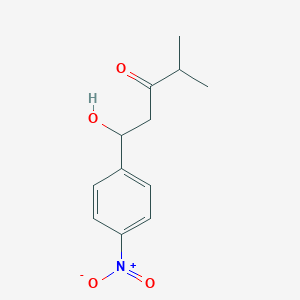
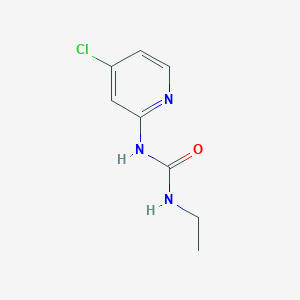
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)
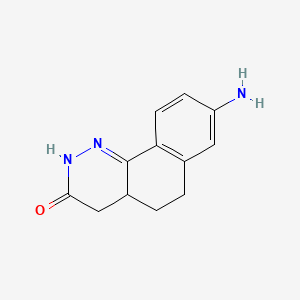
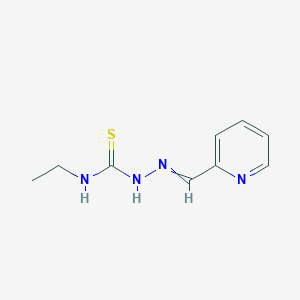
![4-Amino-3-bromothieno[3,2-c]pyridine-7-carbaldehyde](/img/structure/B8639358.png)
